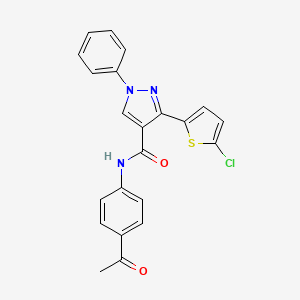
2-Cyclopropyl-1-phenylethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-1-phenylethanamine hydrochloride is a chemical compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a cyclopropyl group attached to the ethylamine chain, which is further connected to a phenyl ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Scientific Research Applications
2-Cyclopropyl-1-phenylethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Safety and Hazards
Future Directions
While specific future directions for 2-Cyclopropyl-1-phenylethanamine hydrochloride were not found, research into related compounds such as 1-phenylethylamine (α-PEA) continues to be active . New developments in the synthesis, resolution, and synthetic applications of chiral 1-phenylethylamine (α-PEA) have been reviewed, and over eighty new original papers have supplemented the previous works .
Mechanism of Action
Target of Action
It is structurally similar to phenethylamine , which is known to interact with primary amine oxidase and trypsin-1 and trypsin-2 in humans . These enzymes play crucial roles in various biological processes, including metabolism and digestion.
Mode of Action
Based on its structural similarity to 1,2-cyclopropyl carbohydrates, it might inhibit target enzymes through an enzymatic cyclopropane ring opening reaction, leading to the formation of a covalent bond with the target enzyme .
Biochemical Pathways
Cyclopropane-containing compounds have been found to display bioactivity in various cellular pathways, including those involved in metabolism and apoptosis .
Pharmacokinetics
Pharmacokinetics studies are crucial for understanding drug disposition in the body, including the time-course of drug concentrations in biofluids and cell/tissue/organ samples .
Result of Action
Based on its structural similarity to 1,2-cyclopropyl carbohydrates, it might display bioactivity in both cancer cell lines and yeast, potentially inhibiting target enzymes and affecting various cellular pathways .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly impact the action and stability of many drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-phenylethanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment to the Ethylamine Chain: The cyclopropyl group is then attached to the ethylamine chain through nucleophilic substitution reactions.
Formation of the Phenylethanamine: The phenyl ring is introduced via Friedel-Crafts alkylation or other suitable aromatic substitution reactions.
Conversion to Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-phenylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine or aromatic positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Substituted phenylethanamines.
Comparison with Similar Compounds
2-Cyclopropyl-1-phenylethanamine hydrochloride can be compared with other phenethylamines, such as:
2-Phenylethanamine: Lacks the cyclopropyl group, resulting in different pharmacological properties.
2-Methyl-1-phenylethanamine: Contains a methyl group instead of a cyclopropyl group, leading to variations in receptor binding and activity.
2-Ethyl-1-phenylethanamine: Features an ethyl group, which alters its chemical reactivity and biological effects.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, influencing its interactions with biological targets and its overall pharmacological profile .
Properties
IUPAC Name |
2-cyclopropyl-1-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-11(8-9-6-7-9)10-4-2-1-3-5-10;/h1-5,9,11H,6-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZIVFVIDUOYDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2470855.png)
![2-Cyano-N-[[(2S,3S)-4-ethyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2470856.png)

![Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate](/img/structure/B2470858.png)

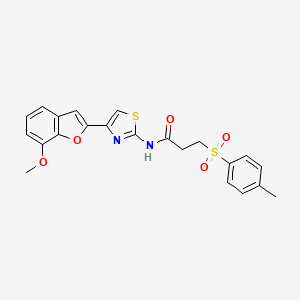
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2470864.png)
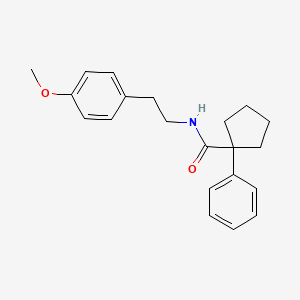
![2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide](/img/structure/B2470868.png)
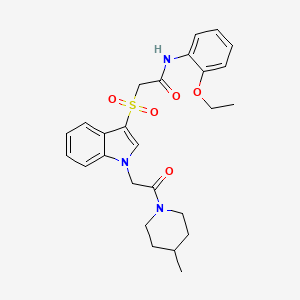
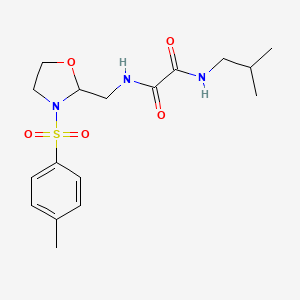
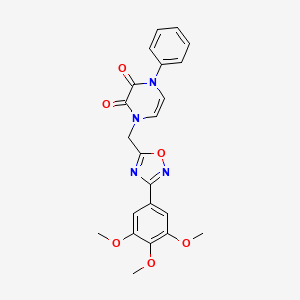
![ethyl 2-(2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2470872.png)
